Parcetasal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

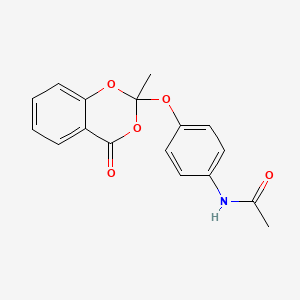

N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPRLADYRFPQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30868973 | |

| Record name | N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30868973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87549-36-8 | |

| Record name | Parcetasal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARCETASAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Intricacies of Paracetamol's Nociceptive Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 27, 2025

Abstract

For over a century, paracetamol (acetaminophen) has been a cornerstone of analgesic therapy, yet its precise mechanism of action in nociception has remained a subject of intense scientific inquiry. This technical guide provides an in-depth exploration of the multifaceted pathways through which paracetamol exerts its pain-relieving effects. Moving beyond the traditional, simplistic view of cyclooxygenase (COX) inhibition, we delve into the complex interplay of its central and peripheral actions, the crucial role of its metabolites, and its modulation of various signaling systems. This document synthesizes current experimental evidence, presenting detailed methodologies and quantitative data to offer a comprehensive resource for researchers, scientists, and professionals in drug development. Through a meticulous examination of the literature, we aim to provide a clear and structured understanding of how this common analgesic operates at a molecular level.

Introduction

Paracetamol is the most widely used analgesic and antipyretic drug globally.[1] Despite its long history and ubiquitous presence in medicine cabinets, a complete picture of its mechanism of action has been elusive. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), paracetamol exhibits weak anti-inflammatory activity, suggesting a distinct pharmacological profile.[1][2] Early theories centered on the inhibition of cyclooxygenase (COX) enzymes, but a growing body of evidence now points to a more complex, multi-target mechanism.[3][4] This guide will dissect the four primary proposed mechanisms: COX inhibition, the activity of the metabolite AM404 on the endocannabinoid and transient receptor potential (TRP) systems, the modulation of the descending serotonergic pathways, and the role of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI) on TRP channels.

Cyclooxygenase (COX) Inhibition

While paracetamol's interaction with COX enzymes is a component of its mechanism, it is nuanced and distinct from that of NSAIDs. The prevailing hypothesis is that paracetamol's COX-inhibitory activity is more pronounced in the central nervous system (CNS) where the peroxide tone is low.

In Vitro and Ex Vivo Evidence

Studies using human whole blood assays have provided quantitative insights into paracetamol's selectivity for COX isoforms. These assays measure the production of thromboxane B2 (TXB2) as an index of COX-1 activity and prostaglandin E2 (PGE2) as an index of COX-2 activity.

Data Presentation: COX Inhibition

| Parameter | COX-1 | COX-2 | Selectivity (COX-1/COX-2) | Reference |

| In Vitro IC50 | 113.7 µmol/L | 25.8 µmol/L | 4.4-fold for COX-2 | |

| Ex Vivo IC50 | 105.2 µmol/L | 26.3 µmol/L | ~4-fold for COX-2 | |

| Maximal Ex Vivo Inhibition (1g oral dose) | 56% | 83% | N/A |

Experimental Protocol: Human Whole Blood Assay for COX Inhibition

This protocol is adapted from methodologies described in the literature.

Objective: To determine the in vitro and ex vivo inhibitory effects of paracetamol on COX-1 and COX-2 activity in human whole blood.

Materials:

-

Freshly drawn human venous blood (from healthy volunteers who have not taken NSAIDs for at least two weeks).

-

Paracetamol solutions of varying concentrations.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Aspirin to inhibit platelet COX-1 activity in the COX-2 assay.

-

Anticoagulant (heparin).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

-

Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

In Vitro Assay:

-

Aliquots of heparinized whole blood are incubated with various concentrations of paracetamol or vehicle control.

-

For COX-1 Activity: Whole blood without anticoagulant is incubated for 1 hour at 37°C to allow clotting, which stimulates maximal thrombin-induced TXB2 production. The serum is then separated by centrifugation.

-

For COX-2 Activity: Heparinized whole blood is incubated with 10 µg/ml LPS for 24 hours at 37°C to induce COX-2 expression in monocytes. Aspirin (10 µg/ml) is added to prevent platelet COX-1 contribution. Plasma is then separated by centrifugation.

-

TXB2 (from the COX-1 assay) and PGE2 (from the COX-2 assay) levels are quantified using specific EIA kits.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the paracetamol concentration.

Ex Vivo Assay:

-

Healthy volunteers receive a single oral dose of 1000 mg paracetamol.

-

Peripheral venous blood samples are taken at multiple time points before and after drug administration (e.g., 0, 0.25, 0.75, 1.5, 3, 5, 8, 10, and 24 hours).

-

The blood samples are immediately processed as described in the in vitro assay to determine COX-1 and COX-2 activity at each time point.

-

Plasma concentrations of paracetamol are also measured at each time point to correlate with the degree of COX inhibition.

The Role of the Metabolite AM404

A significant portion of paracetamol's analgesic effect is now attributed to its metabolism in the CNS. Paracetamol is deacetylated to p-aminophenol, which then conjugates with arachidonic acid in the brain, catalyzed by fatty acid amide hydrolase (FAAH), to form N-arachidonoylphenolamine (AM404). AM404 has multiple targets within the nociceptive system.

AM404 and the Endocannabinoid/TRPV1 System

AM404 is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli. It is also known to inhibit the reuptake of the endogenous cannabinoid anandamide, thereby indirectly activating cannabinoid receptor 1 (CB1). This dual action on the TRPV1 and endocannabinoid systems is believed to be a major contributor to paracetamol's central analgesic effects.

Data Presentation: AM404 Activity

| Target | Parameter | Value | Notes | Reference |

| TRPV1 | EC50 | >1 µM | Activation is concentration-dependent. Challenges in determining a precise EC50 due to tachyphylaxis and cytotoxicity at higher concentrations. | |

| Anandamide Transport | IC50 | ~1 µM | Competitive and selective inhibition. | |

| Human CSF Concentration | Concentration Range | 5–40 nmol/L | Measured in patients following a 1g intravenous dose of paracetamol. |

AM404 and Sodium Channel Inhibition

Recent evidence has revealed a peripheral mechanism of action for AM404, involving the direct inhibition of voltage-gated sodium channels (NaV) that are crucial for nociceptive signaling.

Data Presentation: AM404 Inhibition of Sodium Channels

| Channel | Parameter | Value (at -80 mV holding potential) | Value (at -120 mV holding potential) | Reference |

| hNaV1.7 | IC50 | 21.9 ± 2.7 nM | 571 ± 68 nM | |

| hNaV1.8 | IC50 | 55 ± 8.6 nM | 264 ± 31 nM |

Experimental Protocol: Patch-Clamp Electrophysiology for Ion Channel Activity

This is a generalized protocol based on standard patch-clamp techniques.

Objective: To measure the effect of AM404 on the activity of TRPV1 and NaV channels expressed in a heterologous system (e.g., HEK293 cells).

Materials:

-

HEK293 cells stably transfected with the ion channel of interest (e.g., hTRPV1, hNaV1.7).

-

Cell culture reagents.

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Extracellular and intracellular recording solutions with appropriate ionic compositions.

-

AM404 solutions of varying concentrations.

-

Agonists and antagonists for the specific ion channel as positive and negative controls.

Methodology:

-

Cell Preparation: Transfected HEK293 cells are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Recording: A coverslip with the cells is placed in a recording chamber and perfused with the extracellular solution. The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured by applying gentle suction, allowing electrical and diffusional access to the cell's interior.

-

Voltage-Clamp Mode: The cell's membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage steps or ramps are applied to elicit ion channel currents.

-

Drug Application: The cell is perfused with the extracellular solution containing varying concentrations of AM404. The effect on the elicited currents (e.g., potentiation for TRPV1, inhibition for NaV channels) is recorded.

-

Data Analysis: The current amplitudes are measured, and concentration-response curves are generated to calculate EC50 or IC50 values.

Modulation of the Descending Serotonergic Pathway

Paracetamol has been shown to enhance the activity of the descending serotonergic inhibitory pathways, which originate in the brainstem and project to the spinal cord to dampen nociceptive signals. This action is indirect, as paracetamol does not bind directly to serotonin receptors. The current understanding is that the activation of central TRPV1 and CB1 receptors by AM404 reinforces the activity of these descending pathways.

Experimental Protocol: Investigating the Role of the Descending Serotonergic Pathway in Rodent Models

This protocol is a composite of methodologies used to study the serotonergic system's involvement in analgesia.

Objective: To determine if the analgesic effect of paracetamol is dependent on an intact descending serotonergic pathway.

Materials:

-

Male BALB/c mice.

-

Paracetamol.

-

5,7-dihydroxytryptamine (5,7-DHT) for lesioning serotonergic neurons.

-

Desipramine (to protect noradrenergic neurons from 5,7-DHT).

-

Serotonin receptor antagonists (e.g., SB-269970 for 5-HT7).

-

Nociceptive testing apparatus (e.g., hot plate, tail-flick meter).

-

HPLC system for measuring serotonin levels.

Methodology:

-

Lesioning of Serotonergic Neurons: A cohort of mice receives an intrathecal injection of 5,7-DHT. Desipramine is administered prior to 5,7-DHT to prevent uptake into noradrenergic neurons. A control group receives vehicle injections.

-

Behavioral Testing: After a recovery period, the analgesic effect of orally administered paracetamol (e.g., 200, 400, 600 mg/kg) is assessed in both the lesioned and control mice using nociceptive tests like the hot plate or tail-flick test. A lack of analgesic effect in the lesioned mice would indicate the involvement of the serotonergic system.

-

Pharmacological Blockade: In a separate cohort of naive mice, a specific serotonin receptor antagonist (e.g., SB-269970) is administered intrathecally prior to the oral administration of paracetamol. The analgesic effect is then assessed. Blockade of paracetamol's analgesia by the antagonist points to the involvement of that specific receptor subtype.

-

Neurochemical Analysis: At the end of the experiments, spinal cord tissue is collected to measure serotonin levels via HPLC to confirm the efficacy of the 5,7-DHT lesions.

The Role of the Metabolite NAPQI and TRPA1

A minor but significant metabolic pathway for paracetamol involves its oxidation by cytochrome P450 enzymes to the highly reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). While notorious for its role in paracetamol-induced hepatotoxicity at high doses, NAPQI has also been identified as a potent activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel expressed on nociceptive neurons and is involved in sensing chemical irritants and inflammatory signals. The activation of TRPA1 in the spinal cord by locally formed NAPQI is proposed as another component of paracetamol's analgesic mechanism.

Data Presentation: NAPQI Activity

While specific EC50 values for NAPQI activation of TRPA1 are not consistently reported across the literature, studies demonstrate that NAPQI selectively excites recombinant and native TRPA1 channels, leading to calcium influx and the release of pro-inflammatory neuropeptides.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs described, the following diagrams are provided in the DOT language for Graphviz.

Diagram 1: Paracetamol Metabolism and Central Nociceptive Pathways

Caption: Paracetamol's metabolic pathways and its multi-target action on nociception.

Diagram 2: Experimental Workflow for Investigating Serotonergic Involvement

Caption: Workflow for assessing the role of the descending serotonergic pathway.

Conclusion

The mechanism of action of paracetamol in nociception is far more intricate than a simple inhibition of COX enzymes. It is a prodrug that leverages a cascade of metabolic activation in both the central and peripheral nervous systems to produce its analgesic effects. The key takeaways for researchers and drug development professionals are:

-

Multi-Target Action: Paracetamol's efficacy stems from its ability to modulate multiple targets, including COX enzymes, the endocannabinoid system, and TRP channels (TRPV1 and TRPA1), and voltage-gated sodium channels.

-

Central Importance of Metabolites: The metabolites AM404 and NAPQI are not mere byproducts but are crucial actors in the analgesic pathway. Understanding their formation, distribution, and receptor interactions is vital.

-

Synergistic Pathways: The interplay between the endocannabinoid/TRPV1 system and the descending serotonergic pathway highlights a complex synergy that contributes to central pain modulation.

-

Peripheral Contributions: The recent discovery of AM404's inhibitory action on peripheral NaV channels adds another layer to the mechanism and opens new avenues for research into peripherally-acting analgesics derived from paracetamol's structure.

This comprehensive, multi-modal mechanism explains paracetamol's unique profile as a potent analgesic and antipyretic with weak anti-inflammatory properties. Future research should continue to quantify the relative contributions of each of these pathways in different pain states, which could pave the way for the development of novel analgesics with improved efficacy and safety profiles. By understanding these intricate details, the scientific community can better leverage the therapeutic potential of one of the world's most common medicines.

References

- 1. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

- 3. dovepress.com [dovepress.com]

- 4. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Paracetamol: A Technical Guide

Introduction

Paracetamol, also known as acetaminophen, is one of the most widely used over-the-counter analgesic (pain reliever) and antipyretic (fever reducer) medications globally.[1][2] Its popularity stems from its efficacy in treating mild to moderate pain and fever, coupled with a favorable safety profile when used at therapeutic doses.[3][4] This technical guide provides an in-depth exploration of the historical discovery of paracetamol and the chemical synthesis routes employed for its production, from laboratory-scale preparations to industrial manufacturing processes.

The Discovery of Paracetamol: A Historical Overview

The journey of paracetamol from a laboratory curiosity to a household staple was a multi-decade process involving several key scientific figures.

-

1877-1878: First Synthesis Harmon Northrop Morse, a chemist at Johns Hopkins University, is widely credited with the first synthesis of paracetamol in 1877 or 1878.[5] He achieved this by reducing p-nitrophenol with tin in glacial acetic acid. However, the therapeutic potential of this newly synthesized compound was not explored at the time.

-

1887-1893: Early Pharmacological Investigations In 1887, clinical pharmacologist Joseph von Mering tested paracetamol on patients. In a paper published in 1893, von Mering reported on the analgesic and antipyretic properties of paracetamol. However, he also noted a slight tendency for the compound to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, which led to the drug being largely disregarded in favor of other aniline derivatives like phenacetin.

-

1949-1950s: Rediscovery and Commercialization Paracetamol remained in relative obscurity for several decades. In the 1940s, research revealed that paracetamol was the major and active metabolite of both acetanilide and phenacetin, and was responsible for their analgesic effects. This rediscovery by two teams of US researchers in 1949 highlighted its potential as a safer alternative to these precursors, which were associated with more severe side effects. This led to its commercial introduction in the United States in 1950 under the name Triagesic, a combination product with aspirin and caffeine. It was later marketed as a standalone product, with Children's Tylenol Elixir being introduced in 1955 and Panadol in the United Kingdom in 1956.

Synthesis of Paracetamol

The synthesis of paracetamol can be achieved through several chemical routes. The most common laboratory preparation involves the acetylation of p-aminophenol. Industrial processes often start from more readily available precursors like phenol, nitrobenzene, or hydroquinone.

Laboratory Synthesis from p-Aminophenol

The most common laboratory-scale synthesis of paracetamol is the acetylation of p-aminophenol using acetic anhydride. The reaction involves the nucleophilic attack of the amino group of p-aminophenol on the carbonyl carbon of acetic anhydride, forming an amide bond. Acetic acid is produced as a byproduct.

This protocol is a representative example of a common laboratory procedure.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water

-

Decolorizing charcoal (Norit) (optional)

-

Sodium dithionite (optional, for decolorization)

-

Hydrochloric acid (optional, for dissolving p-aminophenol)

-

Sodium acetate (optional, for buffering)

Equipment:

-

Erlenmeyer flask

-

Hot plate or water bath

-

Stir bar or glass rod

-

Buchner funnel and filter flask

-

Beaker

-

Ice bath

Procedure:

-

Reaction Setup: Weigh approximately 2.1 g of p-aminophenol and place it in a 125-mL Erlenmeyer flask. Add 35 mL of water.

-

Addition of Acetic Anhydride: Add approximately 4.0 mL of acetic anhydride to the suspension of p-aminophenol in water.

-

Reaction: Heat the mixture in a water bath at approximately 85°C, stirring occasionally, until the reaction is complete and a clear solution forms.

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.

-

Isolation of Crude Product: Collect the crude solid product by suction filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove impurities.

The crude paracetamol obtained from the synthesis often contains colored impurities, which are typically oxidation products of the p-aminophenol starting material. Purification is essential to obtain a high-purity final product and is commonly achieved through recrystallization.

Experimental Protocol: Recrystallization

-

Dissolution: Transfer the crude paracetamol to a beaker. Add a minimal amount of hot water (e.g., 10 mL of deionized water per 1 g of crude product) and heat the mixture on a hot plate until all the solid dissolves. Paracetamol is significantly more soluble in hot water (5 g/100 cm³) than in cold water (1.4 g/100 cm³).

-

Decolorization (Optional): If the solution is highly colored, a small amount of decolorizing charcoal (Norit) can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot gravity filtration. Alternatively, the crude product can be treated with a reducing agent like sodium dithionite to decolorize the impurities.

-

Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath to maximize the formation of pure paracetamol crystals.

-

Isolation of Pure Product: Collect the purified crystals by suction filtration.

-

Drying: Dry the purified crystals in an oven or a desiccator to a constant weight.

| Parameter | Value | Reference |

| Molar Mass of p-Aminophenol | 109.1 g/mol | |

| Molar Mass of Paracetamol | 151.18 g/mol | |

| Melting Point of Pure Paracetamol | 169°C | |

| Solubility in Cold Water | 1.4 g / 100 cm³ | |

| Solubility in Hot Water | 5 g / 100 cm³ | |

| Typical Laboratory Yield | 40-80% |

The following diagrams illustrate the overall synthesis from p-aminophenol and the reaction mechanism.

Caption: Overall reaction for the synthesis of paracetamol from p-aminophenol.

Caption: Simplified mechanism for the acetylation of p-aminophenol.

Industrial Synthesis Routes

Industrial production of paracetamol often utilizes starting materials that are more economical on a large scale. The key intermediate in many of these processes is p-aminophenol, which is then acetylated as in the laboratory synthesis.

A common industrial route starts with phenol. This multi-step process involves:

-

Nitration of Phenol: Phenol is nitrated using nitric acid and sulfuric acid to produce a mixture of o-nitrophenol and p-nitrophenol.

-

Separation of Isomers: The desired p-nitrophenol isomer is separated from the o-nitrophenol byproduct.

-

Reduction of p-Nitrophenol: The nitro group of p-nitrophenol is reduced to an amino group to form p-aminophenol. This reduction is typically carried out by catalytic hydrogenation (e.g., using a Raney nickel catalyst) or with reducing agents like sodium borohydride.

-

Acetylation of p-Aminophenol: The resulting p-aminophenol is then acetylated with acetic anhydride to produce paracetamol.

Caption: Industrial synthesis pathway of paracetamol starting from phenol.

Another industrial route begins with nitrobenzene.

-

Reduction of Nitrobenzene: Nitrobenzene is reduced to form phenylhydroxylamine.

-

Bamberger Rearrangement: Phenylhydroxylamine undergoes an acid-catalyzed rearrangement (the Bamberger rearrangement) to form p-aminophenol.

-

Acetylation of p-Aminophenol: The p-aminophenol is then acetylated to yield paracetamol.

Caption: Industrial synthesis pathway of paracetamol starting from nitrobenzene.

A more recent, "greener" synthesis route has been developed starting from hydroquinone, which can be derived from renewable resources like lignocellulosic biomass.

-

Direct Amidation: Hydroquinone is directly converted to paracetamol in a one-pot reaction using an amidating agent like ammonium acetate in acetic acid at elevated temperatures. This route avoids the use of harsh nitrating agents and metallic catalysts, offering high yield and selectivity (>95%).

Caption: Green synthesis pathway of paracetamol starting from hydroquinone.

Conclusion

The discovery of paracetamol was a gradual process, with its initial synthesis by Harmon Northrop Morse in the 1870s being followed by decades of dormancy before its pharmacological value was fully appreciated in the mid-20th century. The synthesis of this vital medicine has evolved from classical laboratory methods, primarily the acetylation of p-aminophenol, to sophisticated and efficient industrial processes starting from basic chemical feedstocks like phenol and nitrobenzene. Modern advancements in green chemistry are paving the way for more sustainable production routes, such as the direct synthesis from hydroquinone. The continued optimization of these synthetic pathways is crucial for ensuring a stable and environmentally responsible supply of one of the world's most essential medicines.

References

- 1. fevermates.com [fevermates.com]

- 2. Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry [gcande.digitellinc.com]

- 3. uwaterloo.ca [uwaterloo.ca]

- 4. The Science of Paracetamol Production: Unveiling Farmson Pharmaceuticals' Precision - Farmson Pharmaceutical Gujarat Private Limited [farmson.com]

- 5. reagent.co.uk [reagent.co.uk]

The In Vivo Journey of Paracetamol: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic drugs globally. Its perceived safety in therapeutic doses belies a complex in vivo journey governed by rapid absorption, extensive metabolism, and efficient excretion. However, it is this very metabolic pathway that holds the key to its potential for severe hepatotoxicity in cases of overdose. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of paracetamol in vivo, offering a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetics: The Quantitative Story of Paracetamol in the Body

The disposition of paracetamol in the body can be characterized by its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key quantitative pharmacokinetic parameters of paracetamol in healthy adults.

Table 1: Key Pharmacokinetic Parameters of Paracetamol in Healthy Adults

| Parameter | Value | Reference(s) |

| Absorption | ||

| Oral Bioavailability (F) | 70% - 90% (dose-dependent) | [1][2] |

| Rectal Bioavailability (F) | 30% - 70% | [2] |

| Time to Peak Plasma Concentration (Tmax) | 10 - 60 minutes (oral) | |

| Distribution | ||

| Volume of Distribution (Vd) | ~0.9 L/kg | [1] |

| Plasma Protein Binding | < 20% (at therapeutic doses) | |

| Up to 50% (in intoxication) | ||

| Metabolism | ||

| Primary Site | Liver | |

| Elimination | ||

| Elimination Half-life (t1/2) | 1 - 3 hours | |

| Total Body Clearance (CL) | 4.5 - 5.5 ml/kg/min | |

| Excretion | Primarily renal (urine) |

Table 2: Urinary Excretion of Paracetamol and its Metabolites in Healthy Adults (within 24 hours of a therapeutic dose)

| Compound | Percentage of Excreted Dose |

| Unchanged Paracetamol | ~4% |

| Glucuronide Conjugates | ~55% |

| Sulphate Conjugates | ~30% |

| Cysteine and Mercapturic Acid Conjugates | ~8% (combined) |

Metabolic Pathways: A Tale of Detoxification and Toxicity

The biotransformation of paracetamol occurs predominantly in the liver via three main pathways: glucuronidation, sulfation, and oxidation. At therapeutic doses, the majority of paracetamol is rendered inactive and water-soluble through conjugation with glucuronic acid and sulfate, facilitating its renal excretion.

A minor but critically important pathway involves the oxidation of paracetamol by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, CYP1A2, and to a lesser extent, CYP3A4. This process generates a highly reactive and toxic intermediate metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is rapidly detoxified through conjugation with glutathione (GSH), a potent antioxidant, to form non-toxic cysteine and mercapturic acid conjugates that are subsequently excreted in the urine. However, in the event of a paracetamol overdose, the glucuronidation and sulfation pathways become saturated, leading to a greater proportion of the drug being shunted down the CYP450 pathway and a subsequent surge in NAPQI production. This overwhelms the liver's finite glutathione stores, and once depleted, the excess NAPQI is free to bind to cellular macromolecules, particularly mitochondrial proteins. This covalent binding initiates a cascade of events, including oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and acute liver failure.

Caption: Metabolic pathways of paracetamol at therapeutic and overdose concentrations.

Experimental Protocols for In Vivo Pharmacokinetic Analysis

The characterization of paracetamol's pharmacokinetic profile in vivo relies on well-defined experimental methodologies. A typical study design involves the administration of a single oral or intravenous dose of paracetamol to healthy human volunteers or animal models, followed by serial blood and urine sampling.

Study Design and Dosing

-

Human Studies: Healthy adult volunteers are typically recruited. A crossover design may be employed where each subject receives both an intravenous and an oral dose of paracetamol, separated by a washout period, to determine absolute bioavailability. Doses can range from therapeutic (e.g., 500 mg, 1000 mg) to higher, yet safe, levels to assess dose-dependency of pharmacokinetics.

-

Animal Models: Various animal models, including rats, mice, and minipigs, are used in preclinical studies. These studies are crucial for investigating mechanisms of toxicity and for screening potential therapeutic interventions.

Sample Collection

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at multiple intervals post-dose) to capture the absorption, distribution, and elimination phases. Plasma or serum is separated for analysis.

-

Urine Collection: Complete urine collections are often performed over a 24-hour period to quantify the excretion of the parent drug and its major metabolites.

Bioanalytical Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most common analytical technique for the simultaneous quantification of paracetamol and its metabolites in biological matrices. This method offers high sensitivity and specificity.

Pharmacokinetic Data Analysis

-

Non-compartmental Analysis (NCA): NCA is used to determine key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t1/2) directly from the observed data.

-

Compartmental Modeling: The plasma concentration-time data can be fitted to compartmental models (e.g., one- or two-compartment models) to provide a more detailed description of the drug's disposition.

-

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are sophisticated computational models that simulate the ADME processes of a drug in different organs and tissues. These models can be used to predict drug concentrations in specific tissues, like the liver, and to extrapolate findings from animal studies to humans.

Caption: A typical experimental workflow for in vivo pharmacokinetic studies.

Conclusion

A thorough understanding of the in vivo pharmacokinetics and metabolism of paracetamol is paramount for its safe and effective use. While generally a safe medication at therapeutic doses due to efficient detoxification pathways, its reliance on hepatic metabolism, particularly the formation of the toxic metabolite NAPQI, underscores the potential for severe liver injury in overdose situations. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers and drug development professionals working to mitigate the risks associated with this widely used drug and to develop safer and more effective analgesics for the future.

References

Paracetamol's Intricate Dance with the Cyclooxygenase Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) remains one of the most widely used analgesic and antipyretic agents globally. However, its precise mechanism of action, particularly its interaction with the cyclooxygenase (COX) pathway, is multifaceted and subject to environmental conditions within the cell. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), which directly inhibit the cyclooxygenase active site, paracetamol's inhibitory effects are more nuanced, exhibiting a unique selectivity profile that is highly dependent on the cellular peroxide tone and substrate availability. This technical guide provides an in-depth exploration of paracetamol's effects on the COX isoenzymes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling and experimental workflows involved.

The Cyclooxygenase (COX) Pathway: A Primer

The cyclooxygenase (COX) enzyme, also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids.[1][2] These lipid mediators are pivotal in a myriad of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. The enzyme possesses two key active sites: a cyclooxygenase site, where arachidonic acid is converted to the hydroperoxide intermediate prostaglandin G2 (PGG2), and a peroxidase (POX) site, which reduces PGG2 to PGH2.[3]

Two primary isoforms of the COX enzyme have been extensively characterized:

-

COX-1: A constitutively expressed isoform found in most tissues, responsible for "housekeeping" functions such as maintaining the integrity of the gastrointestinal mucosa and mediating platelet function through the production of thromboxane A2.[1][2]

-

COX-2: An inducible isoform that is typically undetectable in most tissues but is upregulated by inflammatory stimuli, such as cytokines and endotoxins. Its products, primarily prostaglandins like PGE2, are key mediators of inflammation, pain, and fever.

A splice variant of COX-1, often termed COX-3 , has been identified in canines and is highly expressed in the central nervous system. This variant has been a focal point of research into paracetamol's mechanism of action due to its high sensitivity to the drug. However, a physiologically functional COX-3 isoform has not been definitively identified in humans, making its clinical relevance a subject of ongoing debate.

Paracetamol's Mechanism of COX Inhibition: A Tale of Two Sites and a Specialized Environment

Paracetamol's interaction with the COX pathway is distinct from that of traditional NSAIDs. Instead of competing with arachidonic acid at the cyclooxygenase active site, paracetamol is thought to exert its inhibitory effect primarily through the peroxidase (POX) active site of the COX enzyme. It acts as a reducing agent, preventing the formation of the oxidized ferryl protoporphyrin IX radical cation at the POX site, which is essential for the cyclooxygenase activity.

This mechanism is critically dependent on the cellular peroxide tone . In environments with low levels of peroxides and arachidonic acid, such as the central nervous system, paracetamol can effectively reduce the COX enzyme and inhibit prostaglandin synthesis. Conversely, in peripheral inflammatory sites where high concentrations of peroxides are generated by immune cells, the inhibitory effect of paracetamol is significantly diminished. This explains paracetamol's potent analgesic and antipyretic properties (centrally mediated) but weak anti-inflammatory activity at peripheral sites.

Recent evidence also suggests that paracetamol exhibits a preferential inhibition of COX-2 under specific conditions. This selectivity is not due to a direct, high-affinity binding to the COX-2 active site but rather a consequence of the lower peroxide levels typically associated with COX-2-mediated prostaglandin synthesis in non-inflammatory states.

Quantitative Analysis of Paracetamol's COX Inhibition

The inhibitory potency of paracetamol against different COX isoenzymes has been quantified under various experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the efficacy of inhibition.

| Target Enzyme | Experimental System | Key Conditions | Paracetamol IC50 (µM) | Reference |

| COX-1 | In vitro (Human Whole Blood) | Coagulation-induced Thromboxane B2 synthesis | 113.7 | |

| Ex vivo (Human Whole Blood) | Coagulation-induced Thromboxane B2 synthesis | 105.2 | ||

| Purified Ovine COX-1 | Low peroxide environment | 133 | ||

| COX-2 | In vitro (Human Whole Blood) | LPS-induced Prostaglandin E2 synthesis | 25.8 | |

| Ex vivo (Human Whole Blood) | LPS-induced Prostaglandin E2 synthesis | 26.3 | ||

| Purified Human COX-2 | Low peroxide environment | 5887 | ||

| Human Rheumatoid Synoviocytes | Interleukin-1β stimulation | 7.2 (for PGE2), 4.2 (for PGF2α) | ||

| COX-3 (Canine) | Ectopically Expressed in Insect Cells | 5 µM arachidonic acid | 64 | |

| Ectopically Expressed in Insect Cells | 30 µM arachidonic acid | 460 |

Key Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay provides a physiologically relevant ex vivo model to assess the inhibitory effects of compounds on COX-1 and COX-2 in their natural cellular environment.

Objective: To determine the IC50 of paracetamol for COX-1 and COX-2 by measuring the production of their respective primary products, thromboxane B2 (TXB2) and prostaglandin E2 (PGE2).

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay).

-

COX-1 Activity (Thromboxane B2 Synthesis):

-

Aliquots of whole blood are incubated with varying concentrations of paracetamol or a vehicle control.

-

The blood is allowed to clot at 37°C for a defined period (e.g., 1 hour) to induce thrombin-mediated platelet activation and subsequent TXA2 production, which is rapidly hydrolyzed to the stable TXB2.

-

The reaction is stopped by centrifugation to separate the serum.

-

Serum TXB2 levels are quantified using a validated immunoassay (e.g., ELISA).

-

-

COX-2 Activity (Prostaglandin E2 Synthesis):

-

Aliquots of heparinized whole blood are pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to prevent interference from platelet COX-1.

-

Varying concentrations of paracetamol or a vehicle control are added.

-

COX-2 is induced by adding lipopolysaccharide (LPS) and the blood is incubated at 37°C for an extended period (e.g., 24 hours).

-

The reaction is stopped, and plasma is separated by centrifugation.

-

Plasma PGE2 levels are quantified using a validated immunoassay (e.g., ELISA).

-

-

Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated for each paracetamol concentration relative to the vehicle control. The IC50 values are then determined by non-linear regression analysis.

Assay for COX Inhibition using Purified Enzymes

This in vitro assay allows for the direct assessment of a compound's inhibitory effect on isolated COX-1 and COX-2 enzymes, free from cellular influences.

Objective: To determine the IC50 of paracetamol on purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction buffer typically contains Tris-HCl, a heme cofactor, and a reducing agent (e.g., epinephrine or glutathione) to maintain enzyme activity.

-

Inhibition Assay:

-

The purified enzyme is pre-incubated with varying concentrations of paracetamol or a vehicle control at a specified temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined time and then terminated.

-

-

Product Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified. This can be achieved through various methods, including enzyme immunoassays (EIA), radioimmunoassays (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each paracetamol concentration, and the IC50 value is determined.

Visualizing the Pathways and Processes

Signaling Pathway of Prostaglandin Synthesis and Paracetamol's Point of Interaction

Caption: The COX pathway and points of inhibition for NSAIDs and Paracetamol.

Experimental Workflow for the Human Whole Blood Assay

Caption: Workflow of the human whole blood assay for COX-1 and COX-2 inhibition.

Conclusion

Paracetamol's interaction with the cyclooxygenase pathway is a sophisticated process that deviates significantly from the mechanism of classical NSAIDs. Its inhibitory action is predominantly mediated through the peroxidase site of the COX enzyme and is highly contingent on the cellular redox state and substrate availability. While exhibiting a preference for COX-2 inhibition under certain conditions, this selectivity is environmentally driven rather than a result of direct, high-affinity binding. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this ubiquitous drug. A thorough understanding of these mechanisms is paramount for the rational design of novel analgesics and for optimizing the clinical use of paracetamol.

References

Beyond Cyclooxygenase: A Technical Guide to the Molecular Targets of Paracetamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is a globally utilized analgesic and antipyretic agent. For decades, its mechanism of action was primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system. However, its weak anti-inflammatory profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) has long suggested the existence of other molecular targets.[1][2][3] This technical guide provides an in-depth exploration of the current understanding of paracetamol's molecular targets beyond the COX enzymes, focusing on the endocannabinoid and serotonergic systems, various ion channels, and the interactions of its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

The Endocannabinoid System: A Central Role for the Metabolite AM404

A significant portion of paracetamol's analgesic action is now understood to be mediated by its metabolite, N-(4-hydroxyphenyl)-arachidonamide (AM404), which is formed in the brain.[4][5] This pathway involves the deacetylation of paracetamol to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form AM404.

Key Molecular Targets of AM404

-

Transient Receptor Potential Vanilloid 1 (TRPV1): AM404 is a potent activator of TRPV1 channels, also known as the capsaicin receptor. Supraspinal activation of TRPV1 by AM404 is thought to be a key mechanism of paracetamol-induced analgesia. AM404 activates human TRPV1 at concentrations greater than 1µM in a concentration-dependent manner.

-

Cannabinoid Receptor 1 (CB1): AM404 acts as an indirect agonist of CB1 receptors. It inhibits the reuptake of the endogenous cannabinoid anandamide, thereby increasing its synaptic concentration and enhancing CB1 receptor signaling. This indirect activation of CB1 receptors is crucial for the analgesic effect of paracetamol, as the effect is lost in CB1 receptor knockout mice.

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is responsible for the synthesis of AM404 from p-aminophenol and arachidonic acid, some studies have investigated paracetamol and its derivatives as potential FAAH inhibitors. Paracetamol itself has very weak FAAH inhibitory activity (IC50 > 300 µM), but synthetic esters of paracetamol have been shown to be potent FAAH inhibitors.

Signaling Pathway of Paracetamol's Analgesic Action via the Endocannabinoid System

The following diagram illustrates the metabolic conversion of paracetamol and the subsequent action of its metabolite AM404 on central pain pathways.

Caption: Metabolic pathway of paracetamol to AM404 and its central targets.

The Serotonergic System: An Indirect Modulator

Paracetamol's analgesic effect is also dependent on the descending serotonergic inhibitory pathway, which originates in the brainstem and projects to the spinal cord to modulate pain signals. This interaction is indirect, as paracetamol does not bind directly to serotonin receptors. Instead, the activation of the serotonergic system is likely a downstream effect of the endocannabinoid system's modulation by AM404.

Several serotonin receptor subtypes have been implicated in mediating the analgesic effects of paracetamol, including 5-HT1A, 5-HT3, and 5-HT7. Blockade of these receptors has been shown to attenuate paracetamol-induced analgesia. Furthermore, paracetamol administration has been shown to increase serotonin levels in the pons and cortex.

Logical Relationship between Endocannabinoid and Serotonergic Systems

The following diagram illustrates the proposed hierarchical relationship where the endocannabinoid system, activated by paracetamol's metabolite, in turn, modulates the descending serotonergic pathway.

Caption: Paracetamol's indirect activation of the serotonergic system.

Ion Channels as Direct and Indirect Targets

Beyond TRPV1, several other ion channels have been identified as targets for paracetamol and its metabolites, contributing to both its therapeutic and toxic effects.

T-type Calcium Channels (Cav3.2)

The antinociceptive effect of paracetamol is abolished when supraspinal Cav3.2 channels are inhibited. There is a proposed link between TRPV1 activation by AM404 and the subsequent inhibition of Cav3.2 channels. AM404 has been shown to weakly inhibit Cav3.2 currents with an IC50 of 13.7 µM.

KCNQ (Kv7) Potassium Channels

The toxic metabolite of paracetamol, NAPQI, has been found to activate KCNQ (Kv7) potassium channels. This activation leads to hyperpolarization of neuronal membranes, which may contribute to a dampening of neuronal excitability and potentially to the analgesic effect.

TRP Channels in Hepatotoxicity

In the context of paracetamol overdose, certain TRP channels are implicated in the resulting liver toxicity:

-

TRPM2: This channel is activated in hepatocytes in response to oxidative stress caused by NAPQI, leading to an influx of Ca2+ and subsequent cell death.

-

TRPV4: Similar to TRPM2, TRPV4 has also been shown to mediate paracetamol-induced hepatotoxicity.

The Reactive Metabolite NAPQI and Protein Adduct Formation

At therapeutic doses, paracetamol is primarily metabolized through glucuronidation and sulfation. However, a small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). In cases of overdose, GSH stores are depleted, and NAPQI accumulates, leading to the formation of covalent adducts with cellular proteins, particularly mitochondrial proteins. This adduction leads to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

Quantitative Data on Paracetamol and Metabolite Interactions

| Compound | Target | Action | Quantitative Metric | Reference(s) |

| Paracetamol | FAAH | Inhibition | IC50 > 300 µM | |

| Paracetamol | COX-1 | Inhibition | IC50 = 113.7 µmol/L | |

| Paracetamol | COX-2 | Inhibition | IC50 = 25.8 µmol/L | |

| AM404 | TRPV1 | Activation | > 1 µM | |

| AM404 | Cav3.2 | Inhibition | IC50 = 13.7 µM |

Experimental Protocols

Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This protocol outlines a common method for measuring FAAH activity, which is crucial for understanding the formation of AM404.

Principle: This assay measures the hydrolysis of a radiolabeled or fluorogenic substrate by FAAH. In the fluorometric assay, a non-fluorescent substrate is cleaved by FAAH to release a highly fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity.

Methodology:

-

Enzyme Source Preparation: Homogenize tissue samples (e.g., brain tissue) or cells in ice-cold FAAH assay buffer. Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

Reaction Setup: In a 96-well plate, add the enzyme preparation to wells containing the assay buffer. Include a specific FAAH inhibitor in control wells to determine background signal.

-

Initiation and Measurement: Initiate the reaction by adding the fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide). Measure the increase in fluorescence over time using a plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time curve. Subtract the background rate from the inhibitor-containing wells to determine the specific FAAH activity.

Workflow Diagram:

Caption: Workflow for a fluorometric FAAH activity assay.

TRPV1 Activation Assay using Calcium Imaging

This protocol describes a method to assess the activation of TRPV1 channels by measuring changes in intracellular calcium concentration.

Principle: TRPV1 is a non-selective cation channel that is permeable to Ca2+. Activation of TRPV1 leads to an influx of extracellular Ca2+, which can be detected using fluorescent Ca2+ indicators.

Methodology:

-

Cell Culture and Transfection: Culture cells expressing TRPV1 (e.g., HEK293 cells transfected with the TRPV1 gene).

-

Loading with Calcium Indicator: Incubate the cells with a fluorescent Ca2+ indicator such as Fluo-4 AM or Fura-2 AM, which can enter the cell and are cleaved to their active, Ca2+-sensitive forms.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

-

Agonist Application: Apply the test compound (e.g., AM404 or the known TRPV1 agonist capsaicin) to the cells.

-

Measurement of Calcium Influx: Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular Ca2+ concentration, signifying TRPV1 activation.

-

Data Analysis: Quantify the change in fluorescence relative to the baseline to determine the extent of TRPV1 activation.

Workflow Diagram:

Caption: Workflow for a TRPV1 activation assay using calcium imaging.

Detection of NAPQI-Protein Adducts by Mass Spectrometry

This protocol provides an overview of the methodology used to identify and characterize the covalent adducts formed between NAPQI and proteins.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for identifying proteins and their post-translational modifications, including covalent adduction by reactive metabolites.

Methodology:

-

Sample Preparation: Incubate the protein of interest (or a complex protein mixture like liver microsomes) with paracetamol and a system for metabolic activation (e.g., cytochrome P450 enzymes) to generate NAPQI in situ.

-

Protein Digestion: After the incubation, digest the proteins into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry. The mass spectrometer will measure the mass-to-charge ratio of the peptides and their fragments.

-

Data Analysis: Search the acquired MS/MS data against a protein database to identify the peptides. The presence of a mass shift corresponding to the addition of NAPQI on specific amino acid residues (typically cysteine) indicates the formation of a covalent adduct.

Workflow Diagram:

Caption: Workflow for the detection of NAPQI-protein adducts by LC-MS/MS.

Conclusion

The mechanism of action of paracetamol is far more complex than the simple inhibition of COX enzymes. A growing body of evidence highlights the critical role of its central metabolite, AM404, in modulating the endocannabinoid and serotonergic systems. Furthermore, various ion channels have been identified as direct and indirect targets, contributing to both the analgesic and toxic effects of paracetamol and its metabolites. A thorough understanding of these non-COX targets is essential for the rational development of new analgesics with improved efficacy and safety profiles. This guide provides a comprehensive overview of the current knowledge in this field, offering valuable insights for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Gating and Regulation of KCNQ1 and KCNQ1 + KCNE1 Channel Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Releasing Assay (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]

- 4. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

A Technical Guide to Early-Stage Research on Paracetamol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally. However, its therapeutic window is narrowed by a dose-dependent risk of severe hepatotoxicity, driven by the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). This limitation has spurred extensive early-stage research into the development of paracetamol derivatives and prodrugs aimed at mitigating toxicity while retaining or enhancing therapeutic efficacy. This technical guide provides an in-depth overview of the core strategies in the design, synthesis, and evaluation of novel paracetamol derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows.

Rationale for Derivative Development: Understanding Paracetamol's Mechanism and Toxicity

To design effective derivatives, a thorough understanding of the parent drug's mechanism of action is paramount. Paracetamol's analgesic effects are not fully elucidated but are primarily attributed to central nervous system (CNS) mechanisms rather than peripheral cyclooxygenase (COX) inhibition, which distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Central Analgesic Pathway

The leading hypothesis for paracetamol's central action involves its deacetylation in the liver to p-aminophenol. This metabolite crosses the blood-brain barrier and is subsequently conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain to form N-arachidonoylphenolamine (AM404). AM404 is a multifaceted signaling molecule that exerts analgesic effects through several pathways:

-

TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain modulation.

-

Endocannabinoid System Modulation: It acts as an agonist at cannabinoid receptors (CB1 and CB2) and inhibits the reuptake of the endogenous cannabinoid anandamide.

-

Serotonergic Pathway Activation: The central actions of paracetamol are also linked to the activation of descending serotonergic pathways, which inhibit pain signaling in the spinal cord.

Mechanism of Hepatotoxicity

At therapeutic doses, paracetamol is safely metabolized in the liver primarily through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form the highly reactive and toxic metabolite, NAPQI. Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the sulfation and glucuronidation pathways become saturated, leading to increased NAPQI formation. This depletes hepatic GSH stores, allowing NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.

The primary goals for developing paracetamol derivatives are therefore:

-

To reduce or prevent the formation of NAPQI.

-

To enhance the intrinsic analgesic potency.

-

To introduce additional therapeutic properties, such as anti-inflammatory activity.

-

To improve pharmacokinetic properties like solubility or brain penetration.

Core Strategies for Derivative Design

Research has focused on several key chemical modification strategies.

Prodrugs and Codrugs (Mutual Prodrugs)

This is the most common approach, where the phenolic hydroxyl group of paracetamol, which is crucial for the formation of NAPQI, is temporarily masked.[1]

-

Ester Prodrugs: The hydroxyl group is esterified with another molecule. A prominent strategy involves creating mutual prodrugs by linking paracetamol with an NSAID (e.g., ibuprofen, diclofenac) via an ester bond.[2][3] This approach aims to:

-

Mask the free carboxylic acid group of the NSAID, reducing its gastrointestinal toxicity.

-

Mask the phenolic hydroxyl of paracetamol, preventing NAPQI formation.

-

Potentially create a synergistic analgesic and anti-inflammatory effect upon hydrolysis in vivo.

-

-

Amino Acid Conjugates: Esterification with amino acids like N-acetyl cysteine or methionine can provide a source of glutathione precursors, directly counteracting potential toxicity.[1]

-

Propacetamol: A commercially available prodrug, propacetamol is the N,N-diethylglycine ester of paracetamol, designed for improved aqueous solubility for intravenous administration.[1]

Structural Analogues

This strategy involves permanent modifications to the paracetamol scaffold to alter its fundamental properties.

-

Ring Substitutions: Adding electron-donating groups (e.g., -CH3, -OCH3) at the 3 and 5 positions (ortho to the hydroxyl group) has been shown to increase cyclooxygenase inhibitory capacity and decrease cytotoxicity. Conversely, electron-withdrawing groups (e.g., halogens) tend to decrease analgesic activity.

-

Adamantyl Analogues: Incorporation of a bulky adamantyl group has produced compounds that exhibit potent analgesia, not through the AM404 pathway, but by acting as selective TRPA1 channel antagonists.

References

In Vitro Exploration of Paracetamol's Analgesic Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracetamol (acetaminophen) is one of the most widely used analgesic and antipyretic agents globally. Despite its long-standing clinical use, the precise in vitro mechanisms underpinning its therapeutic effects remain a subject of extensive research. This technical guide provides an in-depth overview of the key in vitro methodologies used to investigate the analgesic properties of paracetamol, focusing on its primary molecular targets. This document is intended to serve as a comprehensive resource for researchers in pain, pharmacology, and drug development, offering detailed experimental protocols, collated quantitative data, and visual representations of the associated signaling pathways.

The central hypothesis for paracetamol's analgesic action revolves around two primary mechanisms: the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system, and the actions of its active metabolite, N-arachidonoylphenolamine (AM404). This guide will delve into the in vitro techniques employed to study these pathways.

I. Cyclooxygenase (COX) Inhibition

Paracetamol is considered a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its limited anti-inflammatory effects compared to non-steroidal anti-inflammatory drugs (NSAIDs). However, in vitro studies suggest that its inhibitory activity is more pronounced in environments with low levels of peroxides and arachidonic acid, a condition more characteristic of the central nervous system.

Quantitative Data: In Vitro COX Inhibition by Paracetamol

| Target | Assay System | IC50 (µM) | Reference |

| COX-1 | Ovine | >1000 | [1] |

| Human Platelets | 113.7 | [2] | |

| COX-2 | Ovine (recombinant) | 25.8 | |

| Human Monocytes | 25.8 | [2] | |

| J774.2 Mouse Macrophages (LPS-induced) | >1000 | [1] | |

| J774.2 Mouse Macrophages (NSAID-induced) | ~50 | [1] |

Experimental Protocol: In Vitro COX Enzyme Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available COX inhibitor screening kits and published literature.

1. Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Colorimetric Substrate Solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid Solution

-

Paracetamol solutions of varying concentrations

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590 nm

2. Procedure:

-

Prepare the reaction mixture in a 96-well plate. To each well, add:

-

150 µL Reaction Buffer

-

10 µL Heme

-

10 µL of either COX-1 or COX-2 enzyme solution.

-

-

Add 10 µL of paracetamol solution at various concentrations to the inhibitor wells. For control wells (100% initial activity), add 10 µL of the solvent used to dissolve paracetamol.

-

Incubate the plate for 5 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid solution to all wells.

-

Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.

-

Calculate the percentage of inhibition for each paracetamol concentration and determine the IC50 value.

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for in vitro COX enzyme inhibition assay.

II. The Role of the Metabolite AM404

A significant portion of paracetamol's analgesic effect is attributed to its metabolism in the brain. Paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404. AM404 exhibits a multimodal mechanism of action, interacting with the endocannabinoid and vanilloid systems.

Signaling Pathway: Formation and Action of AM404

References

Unraveling the Dichotomy: A Technical Guide to the Central and Peripheral Effects of Paracetamol

For decades, paracetamol (acetaminophen) has been a cornerstone of analgesic and antipyretic therapy worldwide. Its widespread use, however, belies a long-standing debate and incomplete understanding of its precise mechanisms of action. This technical guide offers an in-depth exploration of the dualistic nature of paracetamol's pharmacology, dissecting its effects within the central nervous system (CNS) versus the periphery. By synthesizing current experimental evidence, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key signaling pathways, quantitative pharmacological data, and detailed experimental methodologies used to elucidate the multifaceted actions of this ubiquitous drug.

Central Mechanisms of Action: Beyond Cyclooxygenase Inhibition

The prevailing understanding of paracetamol's analgesic and antipyretic effects points towards a primary action within the CNS. While initial theories centered on the inhibition of cyclooxygenase (COX) enzymes, a more complex and multifaceted picture has emerged, involving several interconnected pathways.

Central Cyclooxygenase (COX) Inhibition

Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, which explains its limited anti-inflammatory properties.[1][2] However, in the low-peroxide environment of the CNS, its inhibitory activity is enhanced.[3] The proposed "COX-3," a splice variant of COX-1, was initially suggested as a primary target, though its significance in humans is now debated.[4] Evidence suggests that paracetamol's central action is more likely due to a preferential inhibition of COX-2.[5]

The Role of the Metabolite AM404

A significant breakthrough in understanding paracetamol's central effects was the discovery of its metabolite, N-arachidonoylphenolamine (AM404), formed in the brain. Paracetamol is first deacetylated to p-aminophenol in the liver, which then crosses the blood-brain barrier and is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.

AM404 exhibits a distinct pharmacological profile, acting on several targets within the CNS:

-

TRPV1 Activation: AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. Activation of TRPV1 in the brain is thought to contribute to analgesia.

-

Endocannabinoid System Modulation: AM404 indirectly activates the endocannabinoid system by inhibiting the cellular uptake and degradation of the endogenous cannabinoid, anandamide. This leads to increased anandamide levels and subsequent activation of cannabinoid CB1 receptors.

-

Sodium Channel Blockade: Recent research suggests that AM404 can also block voltage-gated sodium channels at peripheral nerve endings, thereby inhibiting the transmission of pain signals.

Modulation of the Descending Serotonergic Pathway

Paracetamol's analgesic effect is also mediated through the descending serotonergic inhibitory pathway. This pathway, originating in the brainstem and projecting to the spinal cord, plays a crucial role in pain modulation. Paracetamol has been shown to increase serotonin levels in the brain, and its analgesic effects can be attenuated by antagonists of serotonin receptors, particularly 5-HT3. The interaction is considered indirect, likely a downstream consequence of its other central actions.

Peripheral Effects: A Tale of Weak Anti-Inflammatory Action

In contrast to its prominent central effects, paracetamol's peripheral actions are notably weaker, particularly concerning inflammation.

Ineffective Peripheral COX Inhibition

The high levels of peroxides present in inflamed peripheral tissues significantly reduce the inhibitory activity of paracetamol on COX enzymes. This "peroxide tone" is a key factor limiting its anti-inflammatory efficacy compared to non-steroidal anti-inflammatory drugs (NSAIDs).

Limited Effects on Peripheral Prostaglandin Synthesis

Clinical studies have demonstrated that while paracetamol can modestly reduce prostaglandin E2 (PGE2) levels at sites of inflammation, this effect is significantly less pronounced than that of NSAIDs. One study on postoperative inflammation after dental surgery showed that paracetamol could reduce swelling, suggesting some anti-inflammatory activity in specific contexts.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of paracetamol's central and peripheral effects.

Table 1: Cyclooxygenase (COX) Inhibition by Paracetamol

| Enzyme | Assay System | IC50 / IC30 | Reference(s) |

| COX-1 | In vitro (human whole blood) | IC50: 113.7 µmol/L | |

| COX-2 | In vitro (human whole blood) | IC50: 25.8 µmol/L | |

| COX-1 | In vitro screen | IC30: 2.7 µg/ml | |

| COX-2 | In vitro screen | IC30: 20 µg/ml | |

| COX-1 | Ex vivo (human whole blood) | IC50: 105.2 µmol/L | |

| COX-2 | Ex vivo (human whole blood) | IC50: 26.3 µmol/L | |

| PGE2 | Human rheumatoid synoviocytes | IC50: 7.2 µM | |

| PGF2α | Human rheumatoid synoviocytes | IC50: 4.2 µM |

Table 2: Activity of Paracetamol Metabolite AM404

| Target | Species | Effect | Potency (IC50 / EC50) | Reference(s) |

| Anandamide Uptake | Rat | Inhibition | ~5 µmol/L | |

| TRPV1 | Human | Activation | >1µM |

Table 3: Analgesic Efficacy of Paracetamol in Animal Models

| Animal Model | Test | Dose Range (mg/kg) | Observed Effect | Reference(s) |

| Mice | Acetic Acid Writhing | 61.30 (ED50) | Dose-dependent inhibition of writhing response | |

| Rats | Carrageenan Test | 250 - 500 | 52.8% - 69.4% reduction in pain at 1 hour | |

| Mice | Hot Plate Test | 200 | Increased response latency |

Table 4: Anti-inflammatory Effects of Paracetamol

| Model System | Parameter Measured | Dose | Observed Effect | Reference(s) |

| Human (Post-oral surgery) | Swelling | 1g, 4 times daily | 29% reduction in swelling vs. placebo on day 3 | |

| Human (Post-oral surgery) | PGE2 in exudate | 1000 mg | Selective suppression of PGE2 release |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to investigate the central and peripheral effects of paracetamol.

In Vivo Analgesia Assessment

-

Objective: To assess peripheral analgesic activity.

-

Animal Model: Male Swiss albino mice (20-25 g).

-

Procedure:

-

Animals are fasted for 18 hours prior to the experiment with free access to water.

-

Animals are divided into control and treatment groups (n=6-10 per group).

-

The test substance (e.g., paracetamol) or vehicle (e.g., saline) is administered orally or intraperitoneally.

-

After a set pre-treatment time (e.g., 30-60 minutes), 0.6% v/v acetic acid solution is injected intraperitoneally (10 ml/kg).

-

Immediately after acetic acid injection, the animals are placed in an observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).

-

-

Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

-

Objective: To assess central analgesic activity.

-

Animal Model: Male Wistar rats (180-220 g) or mice.

-

Procedure:

-

The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The basal reaction time of each animal is recorded by placing it on the hot plate and measuring the time taken to show signs of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 15-30 seconds) is set to prevent tissue damage.

-

Animals with a basal reaction time outside a defined range (e.g., 5-15 seconds) may be excluded.

-

The test substance or vehicle is administered.

-

The reaction time is measured again at specific time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

-

Data Analysis: The increase in latency to respond is calculated and often expressed as the percentage of the maximum possible effect (% MPE).

In Vitro and Ex Vivo Assays

-

Objective: To determine the inhibitory potency of a compound on COX-1 and COX-2.

-

Methodology:

-

COX-1 Activity: Freshly drawn human venous blood is incubated in the absence of an anticoagulant to allow for clotting, which stimulates platelet COX-1 to produce thromboxane B2 (TXB2).

-

COX-2 Activity: Heparinized human whole blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes, followed by measurement of PGE2 production.

-

The test compound (paracetamol) at various concentrations is added to the blood samples before the stimulation step.

-

After incubation, plasma or serum is collected, and the levels of TXB2 and PGE2 are quantified using enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: IC50 values are calculated by plotting the percentage inhibition of prostanoid production against the logarithm of the drug concentration.

-

Objective: To quantify the peripheral anti-inflammatory effect by measuring PGE2 levels at the site of inflammation.

-

Methodology:

-

A clinical model of acute inflammation is induced, for example, by the surgical removal of impacted third molars.

-

Microdialysis probes are inserted into the surgical site to collect inflammatory transudate.

-

The dialysate is collected at various time points before and after the administration of paracetamol or placebo.

-

PGE2 concentrations in the dialysate are measured using a specific and sensitive immunoassay (e.g., ELISA).

-

-

Data Analysis: The change in PGE2 concentration over time is compared between the paracetamol and placebo groups.

-

Objective: To investigate the direct effects of paracetamol or its metabolites on TRPV1 channel activity.

-

Cell System: Human embryonic kidney (HEK) 293 cells stably expressing human TRPV1, or primary cultures of dorsal root ganglion (DRG) neurons.

-

Procedure (Whole-cell patch-clamp):

-